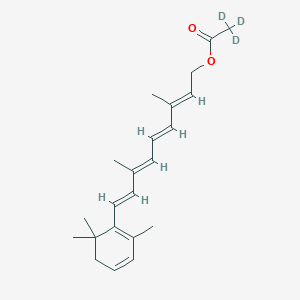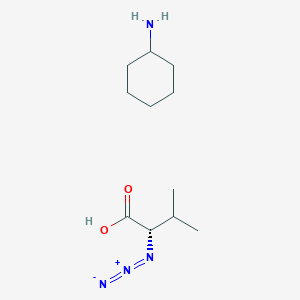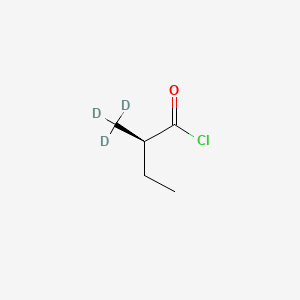
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt is a stable isotope-labeled compound that is commonly used in scientific research. It is a deuterated form of 4-methyl-2-oxovaleric acid, which is also known as leucine metabolite. This compound is used as a tracer in metabolic studies, particularly in the study of branched-chain amino acid metabolism.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt is related to its use as a tracer in metabolic studies. When this compound is administered to a subject, it is metabolized in the body in the same way as non-deuterated 4-methyl-2-oxovaleric acid. The deuterium label allows researchers to track the pathway of leucine metabolism in the body, which can help them understand how this amino acid is utilized by the body.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt are related to its use as a tracer in metabolic studies. This compound does not have any direct effects on the body, but it can provide valuable information about leucine metabolism and its role in muscle growth and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt in lab experiments is its stability. This compound is stable under normal conditions, which makes it easy to handle and store. It is also a highly specific tracer for leucine metabolism, which can provide valuable information about this process. However, one of the limitations of using this compound is its cost. It is a relatively expensive compound, which can make it difficult to use in large-scale studies.
Zukünftige Richtungen
There are several future directions for the use of 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt in scientific research. One area of interest is the study of muscle metabolism and the role of branched-chain amino acids in muscle growth and repair. This compound can be used to track the pathway of leucine metabolism in the body, which can provide valuable information about how this amino acid is utilized by the body. Another area of interest is the study of metabolic disorders, such as diabetes and obesity. This compound can be used to study the metabolic pathways involved in these disorders, which can help researchers develop new treatments and therapies.
Synthesemethoden
The synthesis of 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt involves the reaction of 4-methyl-2-oxovaleric acid with deuterium oxide in the presence of a deuterium exchange catalyst. The resulting compound is then converted to its sodium salt form by reacting it with sodium hydroxide. The final product is a white crystalline powder that is stable under normal conditions.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt is commonly used as a tracer in metabolic studies. It is particularly useful in the study of branched-chain amino acid metabolism, which is important for muscle growth and repair. This compound can be used to track the pathway of leucine metabolism in the body, which can help researchers understand how this amino acid is utilized by the body.
Eigenschaften
CAS-Nummer |
1795020-84-6 |
|---|---|
Produktname |
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt |
Molekularformel |
C₆H₂D₇NaO₃ |
Molekulargewicht |
159.17 |
Synonyme |
2-Ketoisocaproic Acid-d7 Sodium Salt; 2-Oxo-4-methylpentanoic Acid-d7 Sodium Salt; 4-Methyl-2-oxopentanoic Acid-d7 Sodium Salt; Sodium 2-Ketoisocaproate-d7; Sodium 4-methyl-2-oxopentanoate-d7; Sodium 4-methyl-2-oxovalerate-d7; Sodium α-Keto-isocaproa |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol](/img/structure/B1146791.png)

